4,5-Dimethyl-1,3-benzothiazole-7-carboxylic acid
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Overview
Description
4,5-Dimethyl-1,3-benzothiazole-7-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H9NO2S. This compound is part of the benzothiazole family, which is known for its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, and others . These enzymes play crucial roles in various biological processes, including DNA replication, bacterial cell wall synthesis, and metabolic pathways .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to the inhibition of the enzymes’ activities . This inhibition can result in the disruption of essential biological processes, thereby exerting the compound’s therapeutic effects .
Biochemical Pathways
Benzothiazole derivatives are known to impact various biochemical pathways due to their broad spectrum of enzyme inhibition . The downstream effects of these interactions can include the disruption of DNA replication, metabolic processes, and bacterial cell wall synthesis .
Result of Action
Based on the known effects of benzothiazole derivatives, it can be inferred that the compound may lead to the disruption of essential biological processes, such as dna replication and bacterial cell wall synthesis, due to its inhibitory effects on various enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethyl-1,3-benzothiazole-7-carboxylic acid typically involves the reaction of 2-mercaptoaniline with acid chlorides. One common method includes the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour . Another approach involves the reduction of nitrobenzothiazole followed by acid hydrolysis .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often employ continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethyl-1,3-benzothiazole-7-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where the benzothiazole ring is substituted at the 2nd position.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane (DMP) at ambient temperature.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aromatic aldehydes in ethanol at 50°C.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: 2-substituted benzothiazoles.
Scientific Research Applications
4,5-Dimethyl-1,3-benzothiazole-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
Benzothiazole: The parent compound, which lacks the carboxylic acid and methyl groups.
2-Arylbenzothiazoles: Known for their significant biological activities, including antimicrobial and anticancer properties.
7-Carboxybenzothiazole: Similar structure but without the methyl groups at positions 4 and 5.
Uniqueness: 4,5-Dimethyl-1,3-benzothiazole-7-carboxylic acid is unique due to the presence of both methyl groups and the carboxylic acid functional group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
4,5-dimethyl-1,3-benzothiazole-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-5-3-7(10(12)13)9-8(6(5)2)11-4-14-9/h3-4H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIRNIFAAPQQRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1C)N=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1782918-29-9 |
Source
|
Record name | 4,5-dimethyl-1,3-benzothiazole-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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